molecular formula C6H8N2O2 B115397 4-Ethyloxazole-5-carboxamide CAS No. 143569-35-1

4-Ethyloxazole-5-carboxamide

Cat. No.: B115397
CAS No.: 143569-35-1
M. Wt: 140.14 g/mol
InChI Key: PDCNBVJHULYQSI-UHFFFAOYSA-N
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Description

4-Ethyloxazole-5-carboxamide is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the fourth position and a carboxamide group at the fifth position

Scientific Research Applications

4-Ethyloxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This can vary widely depending on the specific compound and its intended use . Without specific information on “4-Ethyloxazole-5-carboxamide”, it’s difficult to provide an accurate mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. This information is typically provided in a material safety data sheet (MSDS) . An MSDS for “4-Ethyloxazole-5-carboxamide” was not found in the available literature.

Future Directions

The future directions for research on a compound depend on its potential applications and the current state of knowledge about its properties and effects. For oxazole derivatives, potential areas of interest could include further exploration of their biological activities and the development of new synthesis methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyloxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes, which forms the oxazole ring. The ethyl group can be introduced via alkylation reactions, and the carboxamide group can be formed through amidation reactions involving carboxylic acid derivatives and amines .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to facilitate the cycloaddition and amidation reactions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyloxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Ethyloxazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a carboxamide group on the oxazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4-ethyl-1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-5(6(7)9)10-3-8-4/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCNBVJHULYQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyloxazole-5-carboxamide
Reactant of Route 2
4-Ethyloxazole-5-carboxamide
Reactant of Route 3
4-Ethyloxazole-5-carboxamide
Reactant of Route 4
4-Ethyloxazole-5-carboxamide
Reactant of Route 5
4-Ethyloxazole-5-carboxamide
Reactant of Route 6
4-Ethyloxazole-5-carboxamide

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